N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Beschreibung
The compound N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide belongs to the sulfonamide class of heterocyclic molecules. Its structure features:
- A [1,2,4]triazolo[4,3-a]pyridine core substituted with a methyl group at position 2.
- A sulfonamide group at position 6, linked to two aromatic moieties:
- A 3,4-difluorophenyl group.
- A (2-fluorophenyl)methyl (2-fluorobenzyl) group.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-9-7-16(12-26(13)20)30(28,29)27(11-14-4-2-3-5-17(14)21)15-6-8-18(22)19(23)10-15/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJOCNABOVJIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a triazole ring and sulfonamide group. The presence of fluorine substituents is significant as they can influence the biological properties of the molecule. The chemical formula can be represented as:
Antifungal Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit notable antifungal properties. A study highlighted the synthesis and evaluation of various triazole compounds, indicating that modifications in the structure can enhance antifungal efficacy. The compound's triazole core is critical for its activity against fungal pathogens, with SAR studies demonstrating that specific substitutions can improve potency against various strains .
Anti-inflammatory Effects
The sulfonamide moiety in the compound suggests potential anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Preliminary data indicate that modifications to the triazole structure can influence COX inhibition, thereby reducing inflammation .
Case Studies and Research Findings
- Antifungal Efficacy : A recent study evaluated a series of 1,2,4-triazole derivatives for their antifungal activity against Candida species. Among these derivatives, those with specific fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts. The findings suggest that the presence of fluorine atoms can significantly impact the binding affinity to fungal targets .
- Inflammation Model : In vivo studies using formalin-induced paw edema models demonstrated that compounds similar to N-(3,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited significant reduction in edema formation. The IC50 values for COX-1 and COX-2 inhibition were reported to be in the range of 20-30 μM for several derivatives .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Fluorine Substitution : The introduction of fluorine atoms at specific positions on the phenyl rings enhances biological activity.
- Triazole Core : The integrity of the triazole ring is essential for maintaining antifungal and anti-inflammatory properties.
- Sulfonamide Group : This functional group appears to contribute positively to the overall pharmacological profile by enhancing solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Key Structural Differences and Implications
The following table summarizes structural and functional comparisons with related compounds:
*Calculated molecular weight based on formula C₂₁H₁₆F₃N₄O₂S.
Functional Group Analysis
- Fluorine Substitution: The target compound’s 3,4-difluorophenyl group increases electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogs . The 2-fluorobenzyl group may enhance metabolic stability by resisting oxidative degradation .
Q & A
Q. What are the standard synthetic routes for preparing this sulfonamide and its analogs?
The compound is synthesized via cyclization of hydrazinylpyridine sulfonamide intermediates with ortho-esters. For example, General Procedure C () involves reacting N-aryl-2-hydrazinylpyridine sulfonamides with methyl ortho-formate or acetate under reflux in acetic acid. Key steps include:
- Hydrazine intermediate preparation : Coupling aryl amines with hydrazine-functionalized pyridine sulfonamides.
- Cyclization : Using ortho-esters (e.g., methyl ortho-formate) to form the triazolo[4,3-a]pyridine core. Yields range from 70–82% depending on substituents, with optimization via solvent choice (THF/H2O mixtures) and stoichiometric adjustments .
Q. How is structural integrity confirmed post-synthesis?
Characterization employs:
- 1H-NMR : To verify aromatic proton environments, methyl groups (δ ~2.6–2.7 ppm for 3-CH3), and sulfonamide NH signals (δ ~10–11 ppm) .
- Elemental analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values .
- Melting points : Used as purity indicators (e.g., 164–186°C for analogs) .
Q. What in vitro assays are used to evaluate biological activity?
Antimalarial activity is assessed via:
- Plasmodium falciparum cultures : IC50 determination against drug-sensitive strains (e.g., 3D7) and resistant variants.
- Cytotoxicity screening : Using mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction yields be optimized for analogs with bulky aryl substituents?
Variables influencing yields include:
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
- Catalysis : Lewis acids (e.g., ZnCl2) may accelerate cyclization for sterically hindered substrates.
- Temperature gradients : Slow heating (e.g., 50°C to reflux) minimizes side reactions. shows yield drops (76% to 70%) with increased steric bulk, suggesting steric effects dominate .
Q. What computational strategies predict target binding affinity?
- Molecular docking : Aligns the sulfonamide moiety with enzymatic active sites (e.g., Plasmodium falciparum dihydroorotate dehydrogenase).
- QSAR models : Correlate substituent electronic profiles (e.g., fluorine’s electronegativity) with antimalarial IC50 values. ’s analogs show enhanced activity with electron-withdrawing groups (e.g., 3,5-difluorophenyl vs. 3-methylphenyl) .
Q. How to resolve discrepancies in biological activity across derivatives?
- Purity validation : HPLC (>98% purity) rules out impurities skewing results.
- Metabolic stability assays : Liver microsome studies identify rapid degradation of certain analogs.
- Structural analogs : Compare substituent effects (e.g., 3-CH3 vs. CF3 in ) to isolate steric/electronic contributions .
Q. What role does the sulfonamide group play in target interaction?
- Hydrogen bonding : The sulfonamide NH and SO2 groups form H-bonds with catalytic residues (e.g., Tyr/Tyr in carbonic anhydrases).
- Electrostatic complementarity : Fluorine atoms enhance binding via hydrophobic interactions and π-stacking with aromatic enzyme pockets .
Data Contradiction Analysis
Q. Why do analogs with similar substituents exhibit variable antimalarial IC50 values?
- Steric hindrance : Bulky groups (e.g., 2-fluorobenzyl) may disrupt binding pocket access.
- Metabolic interference : Fluorine substituents (e.g., 3,4-difluorophenyl) alter pharmacokinetics, as seen in ’s 6a (IC50 = 82 nM) vs. less fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
